N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Fluorescence Spectroscopy Bioconjugation PROTAC Linkers

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 (CAS: 2107273-02-7) is a heterobifunctional polyethylene glycol (PEG)-based linker that integrates a Cy5 fluorophore (Ex/Em: 649/667 nm) with a terminal azide group for click chemistry conjugation. With a molecular weight of 782.41 g/mol (C42H60ClN5O7) and an extinction coefficient of 232,000 M⁻¹cm⁻¹, it serves as a fluorescent PROTAC linker and bioconjugation reagent that combines near-infrared fluorescence with the capacity for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions.

Molecular Formula C42H60ClN5O7
Molecular Weight 782.4 g/mol
Cat. No. B11930209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(azide-PEG3)-Cy5
Molecular FormulaC42H60ClN5O7
Molecular Weight782.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]
InChIInChI=1S/C42H60N5O7.ClH/c1-41(2)35-13-9-11-15-37(35)46(20-23-50-28-31-53-30-27-49-22-19-44-45-43)39(41)17-7-6-8-18-40-42(3,4)36-14-10-12-16-38(36)47(40)21-24-51-29-32-54-34-33-52-26-25-48-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1
InChIKeyPVVXUYTUWFXSAS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(m-PEG4)-N'-(azide-PEG3)-Cy5: Technical Baseline and Core Specifications for Research Procurement


N-(m-PEG4)-N'-(azide-PEG3)-Cy5 (CAS: 2107273-02-7) is a heterobifunctional polyethylene glycol (PEG)-based linker that integrates a Cy5 fluorophore (Ex/Em: 649/667 nm) with a terminal azide group for click chemistry conjugation . With a molecular weight of 782.41 g/mol (C42H60ClN5O7) and an extinction coefficient of 232,000 M⁻¹cm⁻¹, it serves as a fluorescent PROTAC linker and bioconjugation reagent that combines near-infrared fluorescence with the capacity for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions . The compound's PEG architecture incorporates a methoxy-capped tetraethylene glycol (m-PEG4) chain on one nitrogen of the Cy5 indole ring and an azide-terminated triethylene glycol (azide-PEG3) chain on the other, conferring aqueous solubility and reduced non-specific binding while maintaining the Cy5 core's spectral properties .

Why Generic Substitution Fails: Critical Performance Divergence Among Cy5-PEG-Azide Linkers


Despite sharing a common Cy5 fluorophore and azide click handle, Cy5-PEG-azide derivatives exhibit substantial and operationally consequential variance in linker geometry, molecular weight, functional group accessibility, and spectral brightness that precludes simple interchange . The specific asymmetric PEG arrangement in N-(m-PEG4)-N'-(azide-PEG3)-Cy5—with distinct m-PEG4 and azide-PEG3 chains on opposite indole nitrogens—creates a defined spatial orientation that is absent in symmetric bis-PEG or single-chain analogs, directly influencing PROTAC linker efficacy, labeling density, and fluorophore microenvironment . Furthermore, extinction coefficients differ markedly across nominally similar Cy5 conjugates, with the target compound's ε of 232,000 M⁻¹cm⁻¹ representing a benchmark that some commercial analogs fail to achieve, directly affecting detection sensitivity and quantitative fluorescence measurements . Substituting without verification of these parameters risks compromised assay performance, inconsistent linker efficiency, and non-reproducible PROTAC degradation profiles .

Quantitative Differentiation Evidence: N-(m-PEG4)-N'-(azide-PEG3)-Cy5 vs. Closest Analogs


Extinction Coefficient Comparison: Superior Fluorescence Brightness Relative to Carboxyl-Terminated Analog

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 exhibits an extinction coefficient of 232,000 M⁻¹cm⁻¹ at 649 nm , compared to 170,000 M⁻¹cm⁻¹ for the closely related analog N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 [1]. This 36% higher molar absorptivity translates directly to proportionally brighter fluorescence under identical excitation conditions and equimolar concentrations, enabling lower detection limits and improved signal-to-noise ratios in imaging and plate-reader assays.

Fluorescence Spectroscopy Bioconjugation PROTAC Linkers

Molecular Weight Comparison: Defined PEG Chain Length for PROTAC Linker Optimization

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 has a precisely defined molecular weight of 782.41 g/mol (C42H60ClN5O7) . This molecular weight falls within the empirically validated optimal range for PROTAC linkers (typically 400-1000 Da) to balance solubility with cell permeability [1]. In contrast, N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 has a molecular weight of 840.44 g/mol , and Cy5-PEG5-azide has a molecular weight of 807.5 g/mol , representing 7.4% and 3.2% increases respectively that may alter pharmacokinetic properties and cellular uptake efficiency when incorporated into PROTAC constructs.

PROTAC Design Linker Optimization Structure-Activity Relationship

Click Chemistry Versatility: Dual CuAAC and SPAAC Compatibility vs. DBCO-Cy5

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 contains an azide group that enables both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-bearing molecules and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups . This dual reactivity contrasts with DBCO-Cy5, which is restricted to SPAAC with azide-modified targets and cannot participate in CuAAC . For researchers requiring flexibility across in vitro (where CuAAC offers faster kinetics) and in vivo (where copper-free SPAAC is essential) applications, the azide-functionalized compound provides a single reagent solution, eliminating the need to stock separate alkyne- and DBCO-modified probes .

Bioorthogonal Chemistry Click Chemistry In Vivo Imaging

Solubility Profile: Aqueous and Organic Solvent Compatibility Enabling Flexible Formulation

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 demonstrates solubility in water, DMSO, DMF, and DCM . This broad solubility profile contrasts with Cy5-PEG5-azide, which is typically soluble only in DMSO at 10 mM concentration [1]. The ability to dissolve the target compound in aqueous buffers without organic co-solvents is particularly critical for maintaining protein stability during bioconjugation reactions and for in vivo formulations where DMSO content must be minimized to avoid cytotoxicity . Vendor data also indicate compatibility with common in vivo injection formulations including DMSO/Tween 80/saline and DMSO/PEG300/Tween 80/saline systems .

Bioconjugation PROTAC Formulation Solubility

Purity Specification: ≥98% Purity Enabling Reproducible PROTAC Synthesis

Multiple vendors supply N-(m-PEG4)-N'-(azide-PEG3)-Cy5 at ≥98% purity , with InvivoChem specifically certifying ≥98% and Alfa Chemistry reporting 97% . This contrasts with Cy5-PEG5-azide, which is routinely offered at 98% purity but lacks the asymmetric PEG architecture of the target compound . For PROTAC synthesis, linker purity directly correlates with final conjugate yield and the minimization of side products that could confound degradation activity measurements . The availability of high-purity material across multiple suppliers also provides procurement flexibility and supply chain redundancy.

PROTAC Synthesis Quality Control Reproducibility

Stability and Storage: Validated Long-Term Storage Conditions Supporting Multi-Year Research Programs

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 demonstrates validated stability under defined storage conditions: powder stable for 3 years at -20°C, 2 years at 4°C, and in solvent for 6 months at -80°C or 1 month at -20°C . This comprehensive stability profile is more extensively characterized than for Cy5-PEG5-azide, for which only general storage recommendations (-20°C, desiccated, protect from light) are typically provided without quantitative duration specifications [1]. The target compound is also stable at ambient temperature during routine shipping , eliminating the need for cold-chain logistics and reducing procurement complexity.

Reagent Stability Long-Term Storage Quality Assurance

Optimal Application Scenarios for N-(m-PEG4)-N'-(azide-PEG3)-Cy5 Based on Quantified Performance Differentiation


PROTAC Linker for Fluorescent Degrader Development Requiring High Detection Sensitivity

The 36% higher extinction coefficient (232,000 vs. 170,000 M⁻¹cm⁻¹) relative to N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 makes N-(m-PEG4)-N'-(azide-PEG3)-Cy5 the preferred choice when developing fluorescently tagged PROTACs where linker brightness directly influences cellular uptake tracking and degradation kinetics measurement sensitivity . The molecular weight of 782.41 g/mol positions it within the optimal PROTAC linker range, while the broad solvent compatibility (water, DMSO, DMF, DCM) facilitates both aqueous bioconjugation and organic-phase synthetic steps .

Dual-Modality Click Chemistry Probe for In Vitro Optimization and In Vivo Validation

Researchers requiring a single fluorescent probe that functions in both copper-catalyzed (CuAAC) and copper-free (SPAAC) click reactions benefit from N-(m-PEG4)-N'-(azide-PEG3)-Cy5's azide functionality, which enables both modalities . This dual compatibility eliminates the need to purchase separate alkyne-reactive and DBCO-reactive probes, reducing procurement complexity and enabling seamless transition from in vitro labeling optimization to in vivo bioorthogonal imaging applications where copper cytotoxicity precludes CuAAC .

Long-Term Multi-Year Research Programs Requiring Validated Reagent Stability

Projects spanning multiple years that require consistent linker performance across experiments benefit from N-(m-PEG4)-N'-(azide-PEG3)-Cy5's quantitatively validated stability profile (3 years at -20°C powder, 2 years at 4°C powder) . This documented stability, combined with ambient-temperature shipping tolerance, enables bulk procurement and central stock maintenance without cold-chain logistics, reducing per-unit shipping costs and minimizing the risk of freeze-thaw cycle degradation .

Aqueous Bioconjugation Reactions Requiring DMSO-Free Conditions

N-(m-PEG4)-N'-(azide-PEG3)-Cy5's verified water solubility makes it particularly suitable for bioconjugation reactions with proteins or antibodies that are sensitive to organic co-solvents. In contrast to Cy5-PEG5-azide, which is primarily soluble only in DMSO [1], the target compound can be directly dissolved in aqueous buffers, preserving protein conformation and enzymatic activity during click chemistry conjugation steps .

Technical Documentation Hub

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